Author: BenchChem Technical Support Team. Date: January 2026
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures. In this pursuit, three-dimensional molecular architectures have gained significant attention, with spirocyclic systems emerging as a particularly promising class of scaffolds. Among these, the 2-Azaspiro[4.5]decane framework, a bicyclic system featuring a nitrogen-containing five-membered ring fused to a cyclohexane ring at a single carbon atom, has proven to be a versatile and valuable motif in the design of innovative drug candidates. Its inherent rigidity and three-dimensional nature allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets and often leading to improved pharmacological properties.[1][2]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 2-Azaspiro[4.5]decane derivatives. We will delve into the nuanced effects of structural modifications on their biological activity across a range of therapeutic targets, supported by experimental data. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for the synthesis and evaluation of these compelling compounds.
Comparative Structure-Activity Relationship (SAR) Analysis
The 2-Azaspiro[4.5]decane core has been successfully employed to develop potent and selective modulators of various enzymes and receptors. The following sections will dissect the SAR for key therapeutic targets, highlighting how subtle changes in the substitution pattern around the spirocyclic core can dramatically influence biological activity.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.
Necroptosis, a form of programmed cell death, is implicated in various inflammatory conditions. RIPK1 is a key kinase in the necroptosis pathway, making it an attractive therapeutic target.[3] SAR studies on a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have revealed critical insights for optimizing their RIPK1 inhibitory activity.[3]
A key interaction for potent RIPK1 inhibition is the formation of a hydrogen bond with the hinge region of the kinase. Modifications at the 8-position of the spirocycle have a significant impact on potency. For instance, substitution with a benzoyl group was found to be crucial for activity. Further optimization of the substituent on the five-membered ring led to the discovery of highly potent inhibitors. Among a series of synthesized compounds, compound 41 exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3]
Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors
| Compound | R1 | R2 | IC50 (nM) for RIPK1 |
| Hit Compound (8) | Benzyl | Benzoyl | >1000 |
| 41 | 4-Fluorobenzyl | 2-Methylbenzoyl | 92 |
| Analog A | H | 2-Methylbenzoyl | >1000 |
| Analog B | 4-Fluorobenzyl | H | >1000 |
Data synthesized from Bioorganic & Medicinal Chemistry, 2022, 59, 116686.[3]
dot
graph SAR_RIPK1 {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#34A853"];
Scaffold [label="2,8-Diazaspiro[4.5]decan-1-one Core", pos="0,0!"];
R1 [label="R1 at N2 (Five-membered ring)", pos="-2,1.5!"];
R2 [label="R2 at N8 (Six-membered ring)", pos="2,1.5!"];
Activity [label="Potent RIPK1 Inhibition (IC50 < 100 nM)", pos="0,-2!", fillcolor="#EA4335"];
Scaffold -> R1 [label=" Substitution"];
Scaffold -> R2 [label=" Substitution"];
R1 -> Activity [label=" 4-Fluorobenzyl optimal"];
R2 -> Activity [label=" 2-Methylbenzoyl crucial"];
}
Caption: Key SAR insights for RIPK1 inhibition.
The JAK-STAT signaling pathway is central to the inflammatory process, and dual inhibition of TYK2 and JAK1 has shown therapeutic potential in inflammatory bowel disease.[4] Systematic exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives has led to the identification of potent and selective dual TYK2/JAK1 inhibitors.[4][5]
Starting from a known selective TYK2 inhibitor, the introduction of the spirocyclic scaffold was a key step in achieving dual activity. The SAR studies highlighted the importance of the substituent at the 8-position of the piperidine ring for both potency and selectivity. Compound 48 from this series demonstrated excellent potency against both TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, while showing over 23-fold selectivity against JAK2.[4]
Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors
| Compound | R Group at N8 | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Lead Compound | (Structure not shown) | 14 | >1000 | >1000 |
| 48 | 4-(Methylsulfonyl)benzyl | 6 | 37 | 860 |
| Analog C | Benzyl | 25 | 150 | >1000 |
| Analog D | H | >1000 | >1000 | >1000 |
Data synthesized from the Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172.[4][5]
dot
graph SAR_TYK2_JAK1 {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#34A853"];
Scaffold [label="2,8-Diazaspiro[4.5]decan-1-one Core", pos="0,0!"];
N8_Sub [label="Substituent at N8", pos="0,1.5!"];
Potency [label="Dual TYK2/JAK1 Potency", pos="-2,-1.5!", fillcolor="#EA4335"];
Selectivity [label="Selectivity over JAK2", pos="2,-1.5!", fillcolor="#FBBC05"];
Scaffold -> N8_Sub [label=" Key Modification"];
N8_Sub -> Potency [label=" 4-(Methylsulfonyl)benzyl enhances"];
N8_Sub -> Selectivity [label=" 4-(Methylsulfonyl)benzyl improves"];
}
Caption: SAR for dual TYK2/JAK1 inhibition.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as Antifungal Agents
Chitin is an essential component of the fungal cell wall, and its synthesis is a prime target for antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and evaluated as inhibitors of chitin synthase (CHS).[6]
The biological evaluation of these compounds revealed that substitutions on the phenyl ring attached to the N8 position significantly influenced their antifungal and CHS inhibitory activities. Compounds with electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring generally exhibited better activity. For example, compound 4j with a 4-chlorophenyl substituent showed excellent CHS inhibition with an IC50 of 0.12 mM, comparable to the positive control, polyoxin B (IC50 = 0.08 mM).[6] Furthermore, compound 4d with a 4-fluorophenyl group displayed potent activity against Candida albicans with a MIC value of 0.04 mmol/L, superior to fluconazole.[6]
Table 3: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Chitin Synthase Inhibitors
| Compound | R Group at N8 | CHS IC50 (mM) | C. albicans MIC (mmol/L) |
| 4a | Phenyl | 0.29 | 0.16 |
| 4d | 4-Fluorophenyl | 0.18 | 0.04 |
| 4j | 4-Chlorophenyl | 0.12 | 0.08 |
| Polyoxin B | - | 0.08 | 0.129 |
| Fluconazole | - | - | 0.104 |
Data synthesized from the European Journal of Medicinal Chemistry, 2019, 182, 111669.[6]
1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists
M1 muscarinic receptors are implicated in cognitive function, making them a target for the treatment of Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane scaffold has been utilized to develop M1 muscarinic agonists.[7]
Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, revealed that small alkyl substitutions at the 2-position, such as an ethyl group, and the introduction of a methylene group at the 3-position, led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[7] The stereochemistry at the spiro center also played a role, with the (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane showing preferential M1 agonist activity.[7]
Table 4: SAR of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists
| Compound | R1 at C2 | R2 at C3 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity |
| 17 | Methyl | Carbonyl | 1.8 | 1.5 | 0.83 |
| 18 | Ethyl | Carbonyl | 3.2 | 12 | 3.75 |
| 29 | Methyl | Methylene | 6.8 | 45 | 6.62 |
Data synthesized from the Journal of Medicinal Chemistry, 1994, 37(14), 2292-2299.[7]
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2,8-diazaspiro[4.5]decan-1-one and key biological assays.
Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
This protocol describes a general method for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core structure, which can then be further functionalized.[8]
dot
graph Synthesis_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];
start [label="tert-butyl 1-oxo-2,8-\ndiazaspiro[4.5]decane-8-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
step1 [label="Dissolve in CH2Cl2"];
step2 [label="Add 4 M HCl solution"];
step3 [label="Stir at room temperature for 8h"];
step4 [label="Concentrate under vacuum"];
end [label="2,8-Diazaspiro[4.5]decan-1-one hydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 -> step2 -> step3 -> step4 -> end;
}
Caption: Synthetic workflow for the core scaffold.
Materials:
Procedure:
-
To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in dichloromethane (appropriate volume), slowly add a 4 M HCl solution (excess).[8]
-
Stir the mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under vacuum using a rotary evaporator to afford the desired 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt.[8]
RIPK1 Kinase Assay
This protocol outlines a radiometric-binding assay to evaluate the inhibitory activity of compounds against RIPK1 kinase.[9]
dot
graph RIPK1_Assay_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];
start [label="Prepare reaction mixture:\nRIPK1 enzyme, myelin basic protein,\n[γ-32P]ATP, and buffer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
step1 [label="Add test compound or DMSO (control)"];
step2 [label="Incubate at 30°C for 30 minutes"];
step3 [label="Stop reaction with phosphoric acid"];
step4 [label="Spot mixture onto phosphocellulose paper"];
step5 [label="Wash paper to remove unincorporated ATP"];
step6 [label="Measure radioactivity by scintillation counting"];
end [label="Calculate % inhibition and IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end;
}
Caption: Workflow for the RIPK1 kinase assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin basic protein (MBP) as substrate
-
[γ-32P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphoric acid
-
Phosphocellulose paper
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing RIPK1 enzyme, MBP, and assay buffer.
-
Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of 32P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
M1 Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.[10]
dot
graph M1_Binding_Assay_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];
start [label="Prepare membrane homogenates\nexpressing M1 receptors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
step1 [label="Incubate membranes with [3H]pirenzepine\nand varying concentrations of test compound"];
step2 [label="Incubate at 25°C for 60 minutes"];
step3 [label="Terminate incubation by rapid filtration\nover glass fiber filters"];
step4 [label="Wash filters to remove unbound radioligand"];
step5 [label="Measure filter-bound radioactivity\nby liquid scintillation counting"];
end [label="Calculate Ki values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> end;
}
Caption: Workflow for M1 muscarinic binding assay.
Materials:
-
Cell membranes expressing human M1 muscarinic receptors
-
[3H]Pirenzepine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Atropine (for non-specific binding determination)
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
In a 96-well plate, combine the M1 receptor-containing membranes, [3H]pirenzepine, and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known M1 antagonist like atropine.
-
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the inhibitory constant (Ki) for the test compounds using appropriate software.
Chitin Synthase Inhibition Assay
This protocol details a non-radioactive, high-throughput assay to measure the inhibition of chitin synthase.[1][11]
dot
graph Chitin_Synthase_Assay_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];
start [label="Coat microplate with Wheat Germ Agglutinin (WGA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
step1 [label="Block wells with BSA"];
step2 [label="Add crude enzyme extract, test compound,\nand reaction mixture (UDP-GlcNAc)"];
step3 [label="Incubate at 30°C for 3 hours"];
step4 [label="Wash plate to remove unreacted substrate"];
step5 [label="Add WGA-HRP conjugate"];
step6 [label="Add TMB substrate and measure absorbance at 600 nm"];
end [label="Calculate % inhibition and IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end;
}
Caption: Workflow for chitin synthase inhibition assay.
Materials:
-
Crude enzyme extract containing chitin synthase
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test compounds
-
WGA conjugated to horseradish peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Coat the wells of a 96-well microtiter plate with WGA solution and incubate overnight.[1][11]
-
Wash the plate to remove unbound WGA and block the wells with a BSA solution.[1]
-
Prepare a reaction mixture containing the crude enzyme extract, the test compound at various concentrations, and the substrate UDP-GlcNAc.[1][11]
-
Incubate the plate at 30°C for 3 hours with shaking.[1]
-
Wash the plate to stop the reaction and remove unreacted components.
-
Add WGA-HRP conjugate to each well and incubate.
-
Wash the plate again and add the TMB substrate.
-
Measure the absorbance at 600 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Conclusion
The 2-Azaspiro[4.5]decane scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of this motif provide a unique platform for the design of potent and selective modulators of a diverse range of biological targets. The SAR studies highlighted in this guide underscore the critical importance of substituent placement on the spirocyclic core, where subtle modifications can lead to significant gains in potency and selectivity. As our understanding of the SAR for this versatile scaffold continues to grow, and with the aid of the robust experimental protocols provided, the 2-Azaspiro[4.5]decane framework is poised to be the foundation for the next generation of innovative therapeutics.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]
-
Human Anti-Muscarinic Cholinergic Receptor 1 (M1)-Antibodies. Eagle Biosciences. [Link]
-
RIPK1 and RIPK3 kinase activity assays. Bio-protocol. [Link]
-
Screening and Application of Chitin Synthase Inhibitors. MDPI. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(14), 2292-2299. [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
TYK2 (Tyrosine Kinase 2) Assay Kit. BPS Bioscience. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]
-
Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. National Institutes of Health. [Link]
-
A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. National Institutes of Health. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
Sources